molecular formula C4H3BrN2O2 B1506128 4-Bromo-1H-imidazole-2-carboxylic acid CAS No. 1260753-02-3

4-Bromo-1H-imidazole-2-carboxylic acid

Cat. No.: B1506128
CAS No.: 1260753-02-3
M. Wt: 190.98 g/mol
InChI Key: ZLWMWGLWSFVWIW-UHFFFAOYSA-N
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Description

4-Bromo-1H-imidazole-2-carboxylic acid is a brominated derivative of imidazole, a five-membered ring containing two nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating imidazole with bromine in the presence of a suitable catalyst.

  • Carboxylation: Another method involves the carboxylation of 4-bromoimidazole using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and carboxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can form this compound derivatives.

  • Reduction: The reduction products include 4-bromo-1H-imidazole-2-methanol and 4-bromo-1H-imidazole-2-amine.

  • Substitution: Substitution reactions can yield 4-hydroxy-1H-imidazole-2-carboxylic acid and 4-amino-1H-imidazole-2-carboxylic acid.

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-imidazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . This interaction suggests that this compound can act as a ligand, forming coordination complexes with metal ions. Additionally, the compound’s amphoteric nature allows it to participate in both acidic and basic reactions, making it versatile in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes can lead to the modulation of metabolic pathways, thereby altering the cellular metabolic flux . Furthermore, its ability to form coordination complexes with metal ions can impact cellular processes that depend on metal cofactors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, the compound’s interaction with the heme iron atom of ferric cytochrome P450 can lead to enzyme inhibition . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular metabolism. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies indicate that careful dosage control is essential to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Additionally, its role as a ligand in coordination complexes can affect the activity of metal-dependent enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and its distribution within tissues can be affected by binding to proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, its interaction with metal ions can lead to localization in organelles involved in metal metabolism, such as mitochondria or lysosomes.

Scientific Research Applications

4-Bromo-1H-imidazole-2-carboxylic acid is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

  • 4-Chloro-1H-imidazole-2-carboxylic acid

  • 4-Iodo-1H-imidazole-2-carboxylic acid

  • 4-Fluoro-1H-imidazole-2-carboxylic acid

Uniqueness: 4-Bromo-1H-imidazole-2-carboxylic acid is unique due to its bromine atom, which imparts different chemical properties compared to other halogenated imidazoles

Biological Activity

4-Bromo-1H-imidazole-2-carboxylic acid is an organic compound characterized by its unique heterocyclic structure, which includes a bromine atom and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula: C₄H₃BrN₂O₂
  • Molecular Weight: Approximately 190.98 g/mol

The presence of the imidazole ring is significant, as compounds with this structure are often associated with various pharmacological effects, including enzyme inhibition and receptor modulation .

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, particularly Gram-negative bacteria, which are often resistant to conventional antibiotics. For instance, a study highlighted its potential as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to carbapenem antibiotics .

2. Antifungal Activity:
The compound has also demonstrated antifungal properties. Its mechanism of action involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways.

3. Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been noted, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom and carboxylic acid group enhance its binding affinity towards molecular targets, potentially leading to inhibition or modulation of enzymatic activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-negative bacteria
AntifungalDisrupts fungal cell wall synthesis
AnticancerModulates cell proliferation and apoptosis

Notable Research Findings

A study conducted on derivatives of imidazole-2-carboxylic acids revealed that modifications at specific positions significantly impacted their inhibitory activity against MBLs. Among the tested compounds, those similar to this compound showed potent synergistic antibacterial activity when combined with existing antibiotics like meropenem .

Properties

IUPAC Name

5-bromo-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMWGLWSFVWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717171
Record name 5-Bromo-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260753-02-3
Record name 5-Bromo-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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